molecular formula C14H18O3 B1335096 3-Allyl-4,5-diethoxybenzaldehyde CAS No. 872183-41-0

3-Allyl-4,5-diethoxybenzaldehyde

Cat. No. B1335096
M. Wt: 234.29 g/mol
InChI Key: FDSXWDMVMBKPLT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-alkyl-3,5-dimethoxybenzaldehydes, has been achieved through the regioselective replacement of a methoxy group in 3,4,5-trimethoxybenzaldehyde dimethylacetal under reductive electron-transfer conditions . Although the specific synthesis of 3-Allyl-4,5-diethoxybenzaldehyde is not described, similar methodologies could potentially be applied by using an appropriate allylating agent in place of the alkyl groups mentioned.

Molecular Structure Analysis

The molecular structure of 3-Allyl-4,5-diethoxybenzaldehyde can be analyzed based on related compounds. For instance, the structure of 5,5'-Di-tert-butyl-2,2'-dihydroxy-3,3'-methanediyldibenzaldehyde has been characterized, showing that the molecule lies on a crystallographic twofold axis in two polymorphic forms . While the core structure differs, the analysis of such related compounds can provide insights into the potential conformation and crystalline properties of 3-Allyl-4,5-diethoxybenzaldehyde.

Chemical Reactions Analysis

The reactivity of benzaldehyde derivatives is well-documented, and the presence of the allyl group in 3-Allyl-4,5-diethoxybenzaldehyde suggests that it could undergo various chemical reactions. For example, benzaldehydes can react with amines to form Schiff bases, as seen in the synthesis of 4-Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives . The ethoxy groups may also influence the reactivity, potentially making the compound a candidate for nucleophilic addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Allyl-4,5-diethoxybenzaldehyde can be inferred from related compounds. For instance, the solubility and acidity of benzaldehyde derivatives in non-aqueous solvents have been studied through potentiometric titrations . These properties are crucial for understanding the behavior of the compound in various chemical environments and can guide the development of new synthetic routes and applications.

Scientific Research Applications

1. Molybdenum-Catalyzed Allylic Substitution

  • Application Summary : This research describes the first molybdenum-catalyzed allylic sulfonylation of tertiary allylic electrophiles . The method employs a readily accessible catalyst (Mo (CO) 6 /2,2′-bipyridine, both are commercially available) and represents the first example of the use of a group 6 transition metal-catalyst for allylic sulfonylation .
  • Methods of Application : The methodology is characterized by its relatively mild conditions, wide substrate scope, and excellent regioselectivity profile . It provides a new platform to forge sulfone moieties, even in the context of late-stage functionalization and providing ample opportunities for further derivatization through traditional Suzuki cross-coupling reactions .
  • Results or Outcomes : This atom economic and operationally simple methodology has unlocked a new platform for the synthesis of simple to complex molecules .

2. Synthesis of Arylidenerhodanines

  • Application Summary : 3- N -allylrhodanine was condensed under Knoevenagel conditions with p -nitrobenzaldehyde in acetic acid to afford the π-conjugated heterocyclic compound 3-allyl-5- (4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one . This extends the existing library of arylidenerhodanines which display potential biological activity .
  • Methods of Application : The synthesis involved the condensation of 3- N -allylrhodanine with p -nitrobenzaldehyde under Knoevenagel conditions in acetic acid .
  • Results or Outcomes : The result of this synthesis was the formation of the π-conjugated heterocyclic compound 3-allyl-5- (4-nitrobenzylidene)-2-sulfanylidene-1,3-thiazolidin-4-one .

3. Iodine‐Catalyzed Claisen‐Rearrangements

  • Application Summary : This research demonstrates that iodine can be used to activate allyl aryl ethers in Claisen rearrangements . The formed ortho-allylic phenols rapidly undergo iodocyclizations to afford dihydrobenzofurans, which are important building blocks for medicinal applications .
  • Methods of Application : The methodology involves the addition of iodine to the respective allyl phenyl ether and stirring the mixture at 80 °C for 48 hours .
  • Results or Outcomes : The result of this synthesis was the formation of dihydrobenzofurans .

3. Iodine‐Catalyzed Claisen‐Rearrangements

  • Application Summary : This research demonstrates that iodine can be used to activate allyl aryl ethers in Claisen rearrangements . The formed ortho-allylic phenols rapidly undergo iodocyclizations to afford dihydrobenzofurans, which are important building blocks for medicinal applications .
  • Methods of Application : The methodology involves the addition of iodine to the respective allyl phenyl ether and stirring the mixture at 80 °C for 48 hours .
  • Results or Outcomes : The result of this synthesis was the formation of dihydrobenzofurans .

Safety And Hazards

The safety data sheet (SDS) for “3-Allyl-4,5-diethoxybenzaldehyde” provides information on its hazards, including first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls . For detailed safety information, it is recommended to refer to the SDS .

properties

IUPAC Name

3,4-diethoxy-5-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-4-7-12-8-11(10-15)9-13(16-5-2)14(12)17-6-3/h4,8-10H,1,5-7H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSXWDMVMBKPLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)CC=C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389769
Record name 3-Allyl-4,5-diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Allyl-4,5-diethoxybenzaldehyde

CAS RN

872183-41-0
Record name 3,4-Diethoxy-5-(2-propen-1-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872183-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Allyl-4,5-diethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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